Fomesafen: A Technical Guide to Synthesis Pathways and Impurity Profiling
Fomesafen: A Technical Guide to Synthesis Pathways and Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomesafen is a selective herbicide widely used for the post-emergence control of broadleaf weeds in various crops, particularly soybeans and other legumes.[1][2] Its mode of action involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll biosynthesis in plants.[2][3][4] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that causes rapid cell membrane damage and desiccation.[3] This technical guide provides an in-depth analysis of the primary synthesis pathways for Fomesafen, a detailed profile of its process-related and degradation impurities, and the analytical methodologies required for their characterization.
Fomesafen Synthesis Pathways
The commercial synthesis of Fomesafen is a multi-step process. The most common routes start from either m-hydroxybenzoic acid or the key intermediate, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (also known as acifluorfen).
Route 1: Synthesis from m-Hydroxybenzoic Acid
This pathway involves three main stages: etherification, nitration, and the final amidation/sulfonamide formation.
-
Etherification: m-Hydroxybenzoic acid is reacted with 3,4-dichlorobenzotrifluoride to form 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.[1]
-
Nitration: The resulting benzoic acid derivative is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.[1][5] The selectivity of this step is critical to maximize the yield of the desired isomer.
-
Amidation: The purified nitrobenzoic acid is converted to Fomesafen. This is typically achieved by first converting the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride.[3][6][7] The resulting acid chloride is then reacted with methanesulfonamide to form the final Fomesafen product.[3][6][7]
Caption: General Synthesis Route for Fomesafen from m-Hydroxybenzoic Acid.
Route 2: Synthesis from Acifluorfen Intermediate
This pathway represents the final stage of the manufacturing process, starting with the key intermediate acifluorfen.
-
Acid Chloride Formation: 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride.[6][7]
-
Sulfonamide Coupling: The acid chloride intermediate is then reacted with methanesulfonamide, typically in the presence of a base like pyridine, to yield Fomesafen.[3][6][7] The crude product is then purified, often through recrystallization.[6]
Caption: Final Stage of Fomesafen Synthesis from the Acifluorfen Intermediate.
Impurity Profiling
The impurity profile of Fomesafen can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. Controlling these impurities is essential for ensuring product quality, safety, and regulatory compliance. The minimum purity for the active substance is typically around 95%.[6]
Process-Related Impurities
These impurities arise during the synthesis process.
| Impurity Name | CAS Number | Potential Origin |
| 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid | 63734-62-3 | Unreacted intermediate from the etherification step.[8] |
| 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (Acifluorfen) | 50594-66-6 | Unreacted key intermediate before the final amidation step. |
| 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide | 116493-45-9 | Isomer of Fomesafen, potentially from incomplete nitration selectivity.[9] |
| 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-4-nitrobenzamide | 116493-44-8 | Isomer of Fomesafen, potentially from incomplete nitration selectivity.[9] |
Degradation Products
Fomesafen can degrade in the environment, primarily through microbial activity.[2][10][11] Understanding these degradation pathways is crucial for environmental fate studies and for identifying potential impurities that may form during storage.
-
Nitro Group Reduction: The primary degradation pathway involves the reduction of the nitro group to an amino group.[10][11]
-
Further Transformations: This amino derivative can undergo further reactions such as acetylation, dechlorination, and cleavage of the S-N bond.[10][11]
Experimental Protocols
Synthesis Protocol: Final Amidation Step
This protocol is adapted from published patent literature and illustrates the conversion of the key intermediate to Fomesafen.[6][7]
-
Acid Chloride Formation:
-
Charge a reaction vessel with 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (1.58 g).
-
Add an excess of thionyl chloride (20 ml).
-
Heat the mixture under reflux for 90 minutes.
-
Remove the excess thionyl chloride under vacuum.
-
-
Amidation:
-
Dissolve the resulting oil (the acid chloride intermediate) in dry pyridine (20 ml).
-
Add methanesulfonamide (0.45 g) to the solution.
-
Stir the mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the pyridine under vacuum.
-
Treat the remaining oil with 2-molar hydrochloric acid.
-
Extract the product into diethyl ether (2 x 100 ml).
-
Wash the combined ether extracts with water (100 ml), dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent in a vacuum.
-
Recrystallize the residual solid from a suitable solvent like isopropanol to yield purified Fomesafen.[7]
-
Analytical Protocol: Impurity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of Fomesafen and its impurities.[12][13][14] LC-MS/MS can be used for confirmation and identification.[15]
Caption: General Workflow for Fomesafen Impurity Analysis.
Sample Preparation (QuEChERS method adaptation): [14][16][17]
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Vortex for 2 minutes.
-
Add NaCl (e.g., 1 g) and anhydrous MgSO4 (e.g., 4 g) for phase separation and water removal.
-
Vortex again and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup (d-SPE), transfer the aliquot to a tube containing a sorbent mixture (e.g., C18 and PSA) to remove interferences.
-
Vortex and centrifuge. The final extract is ready for HPLC analysis.
HPLC Conditions:
The following table summarizes typical HPLC conditions for Fomesafen analysis, compiled from various methods.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., Shiseido CAPCELL-PAK UG) | C18 (e.g., Agilent Eclipse Plus) |
| Mobile Phase A | Acetonitrile:Water (30:70) with 0.700 g/L potassium nitrate, pH adjusted to 3 with phosphoric acid.[12][18] | 0.1% Formic acid in water.[19] |
| Mobile Phase B | Acetonitrile:Water (90:10) with 1.01 g/L potassium nitrate, pH adjusted to 3 with phosphoric acid.[12][18] | Methanol.[19] |
| Flow Rate | 1.0 mL/min | 0.3 mL/min[19] |
| Detection | UV at 290 nm[12] or 220 nm[16][17] | MS/MS (for confirmation)[19] |
| Injection Volume | 20 µL | Not specified |
| Column Temp | 30°C[19] | 30°C[19] |
| Elution Time | ~7.2 minutes[12] | Not specified |
Note: The specific gradient, mobile phase composition, and run time should be optimized for the specific separation required. The use of certified reference standards for both Fomesafen and its impurities is essential for accurate identification and quantification.
References
- 1. CN103387524A - Preparation method of fomesafen - Google Patents [patents.google.com]
- 2. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. Fomesafen - Wikipedia [en.wikipedia.org]
- 4. apvma.gov.au [apvma.gov.au]
- 5. CN102329255B - Process for synthesizing fomesafen through directional nitration - Google Patents [patents.google.com]
- 6. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 7. Fomesafen synthesis - chemicalbook [chemicalbook.com]
- 8. Fomesafen Impurity 1 - SRIRAMCHEM [sriramchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. Determination of Fomesafen Residue in Agricultural Commodities Using HPLC-UVD/MS -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]
- 14. qascf.com [qascf.com]
- 15. researchgate.net [researchgate.net]
- 16. qascf.com [qascf.com]
- 17. qascf.com [qascf.com]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. researchgate.net [researchgate.net]
